molecular formula C18-H54-O7-Si8 B075196 Octadecamethyloctasiloxane CAS No. 556-69-4

Octadecamethyloctasiloxane

Cat. No. B075196
CAS RN: 556-69-4
M. Wt: 607.3 g/mol
InChI Key: VWGDPBQTSZDFMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of octadecamethyloctasiloxane-related compounds often involves reactions such as hydrosilylation and metal-templated synthesis. For example, direct hydrosilylation of allyl alcohol with specific siloxane compounds using platinum catalysts has been used to produce octasiloxane derivatives. These methods highlight the versatile approaches in synthesizing complex siloxane-based materials (Zhang & Laine, 2000).

Molecular Structure Analysis

The molecular structure of octadecamethyloctasiloxane and its derivatives has been extensively analyzed using techniques like X-ray crystallography. These studies have provided detailed insights into the arrangements and spatial configurations of the siloxane backbones and their substituents, contributing significantly to understanding their physical and chemical behavior.

Chemical Reactions and Properties

Octadecamethyloctasiloxane participates in various chemical reactions, including hydrosilylation and condensation, leading to a wide range of derivatives with potential applications in materials science. The reactivity of such compounds is crucial for the development of novel materials with desired properties.

Physical Properties Analysis

The physical properties of octadecamethyloctasiloxane derivatives, such as their phase transitions, thermal stability, and surface characteristics, have been a subject of study. These properties are influenced by the molecular structure and the nature of substituents on the siloxane backbone. For instance, studies on the adsorption characteristics and phase behavior of modified siloxane compounds reveal their potential for applications in coatings and nanotechnology (Matubayasi et al., 1978).

Scientific Research Applications

  • Optical Coherence Tomography (OCT) in Biomedical Research : OCT is a noninvasive imaging modality used in biomedical research for structural and functional examination of biological samples. It's increasingly used for applications in bioanalytical science due to its high-resolution and rapid acquisition speed (Walther et al., 2011).

  • Development of Optical Coherence Tomography : The history and evolution of OCT, which has become a standard of care in ophthalmology and has applications in multiple clinical specialties, fundamental research, and manufacturing (Fujimoto & Swanson, 2016).

  • Octreotide in Clinical Therapies : Octreotide, a somatostatin analog, is used for controlling symptoms in patients with gastroenteropancreatic neuroendocrine tumors. Its ability to control tumor growth is a subject of ongoing research (Arnold et al., 2009).

  • Drug Discovery and Pharmacology : The study of drug discovery, including the impact of molecular biology and genomic sciences on the field, enriches the therapeutic armamentarium with recombinant proteins, monoclonal antibodies, and the potential for new medicines (Drews, 2000).

  • Antinociceptive and Anti-Inflammatory Effects of Compounds : Research on Sabicea species, used for fever and malaria, led to the isolation of octacosanol, showing significant inhibition of pain and inflammation in experimental models (Oliveira et al., 2012).

Safety And Hazards

If released to soil, octadecamethyloctasiloxane is expected to be immobile based upon an estimated Koc of 5.3X10+7 . More detailed safety data and hazards can be found in the Safety Data Sheet .

properties

IUPAC Name

[dimethyl(trimethylsilyloxy)silyl]oxy-[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H54O7Si8/c1-26(2,3)19-28(7,8)21-30(11,12)23-32(15,16)25-33(17,18)24-31(13,14)22-29(9,10)20-27(4,5)6/h1-18H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGDPBQTSZDFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H54O7Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060306
Record name Octadecamethyloctasiloxane
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Molecular Weight

607.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

311.6 °C, BP: 153 at 5.1 mm Hg
Record name Octadecamethyloctasiloxane
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Solubility

Very soluble in benzene, petroleum ether, ligroin
Record name Octadecamethyloctasiloxane
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Density

0.913 g/cu cm at 20 °C
Record name Octadecamethyloctasiloxane
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Vapor Pressure

6.98X10-5 mm Hg at 25 °C (extrapolated)
Record name Octadecamethyloctasiloxane
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Octadecamethyloctasiloxane

CAS RN

556-69-4
Record name 1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,15-Octadecamethyloctasiloxane
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Record name Octadecamethyloctasiloxane
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Record name Octasiloxane, 1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,15-octadecamethyl-
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Record name Octadecamethyloctasiloxane
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Record name Octadecamethyloctasiloxane
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Record name Octadecamethyloctasiloxane
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-63 °C
Record name Octadecamethyloctasiloxane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8421
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
SD Waterson, J Semmens… - Australian Journal of …, 1980 - CSIRO Publishing
… The mixtures of sulfur hexafluoride $ tetradecamethylhexasiloxane, + hexadecamethylheptasiloxane and + octadecamethyloctasiloxane exhibited gravitation inversion of …
Number of citations: 11 www.publish.csiro.au
GL Gaines Jr - The Journal of Physical Chemistry, 1969 - ACS Publications
The surface tensions of solutions of poly (dimethylsiloxanes) in toluene and tetrachloroethylene have been measured at room temperature. The poly (dimethylsiloxanes) studied range …
Number of citations: 86 pubs.acs.org
CL Young - Journal of the Chemical Society, Faraday Transactions …, 1972 - pubs.rsc.org
Gas-liquid critical temperatures of mixtures of polydimethylsiloxanes with between two and eight silicon atoms per molecule are reported. The possible effect of decomposition of the …
Number of citations: 12 pubs.rsc.org
R West, LS Whatley, KJ Lake - Journal of the American Chemical …, 1961 - ACS Publications
The relative Lewis basicities of a number of ethers, alkoxysilanes and siloxanes as proton acceptors in hydrogen bond formation have been measured. Ethers are slightly stronger …
Number of citations: 182 pubs.acs.org
G Di Nicola, M Pierantozzi, S Tomassetti, G Coccia - Fluid Phase Equilibria, 2018 - Elsevier
This work presents a method to calculate the surface tension of the inorganic family of silicon-based molecules starting from the knowledge of the liquid viscosity. As a first step, the raw …
Number of citations: 4 www.sciencedirect.com
SD Waterson, CL Young - Australian Journal of Chemistry, 1978 - CSIRO Publishing
… Octadecamethyloctasiloxane {si8) was obtained by four consecutive fractional distillations of a ICI silicone fluid cut on a 1-m Teflon spinning band column. Less than 0.2 mole % of …
Number of citations: 10 www.publish.csiro.au
G Di Nicola, G Coccia, M Pierantozzi - Fluid Phase Equilibria, 2016 - Elsevier
This work presents a new formula to calculate the surface tension of silicon based molecules. As a first step, the raw surface tension data of silanes (experimental, smoothed and …
Number of citations: 16 www.sciencedirect.com
J Spivack, SB Dorn - Environmental science & technology, 1994 - ACS Publications
Domestic consumption of silicone fluids in 1991 has been estimated at 155-160 million lbs (1). The bulk of this material is poly (dimethylsiloxane)(PDMS; Figure 1; II, III, and IV). Linear …
Number of citations: 48 pubs.acs.org
S Yang, J Tian, H Jiang, A Mulero… - Industrial & …, 2020 - ACS Publications
… A clear example is octadecamethyloctasiloxane. As can be seen in Table 1, the DCP model cannot reproduce the selected DIPPR data for this fluid, as it is the case of BBM, SR, and …
Number of citations: 6 pubs.acs.org
Z Cheng, X Qiu, X Shi, T Zhu - Environmental Pollution, 2021 - Elsevier
Organosilicons are widely used in consumer products and are ubiquitous in living environments. However, there is little systemic information on this group of pollutants in ambient …
Number of citations: 5 www.sciencedirect.com

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